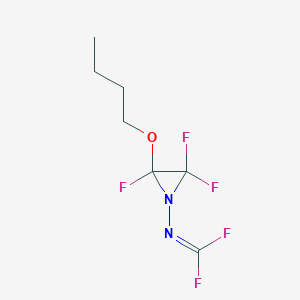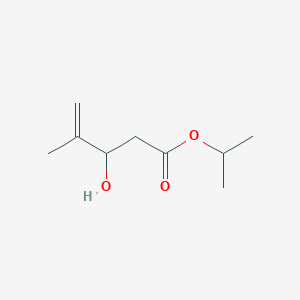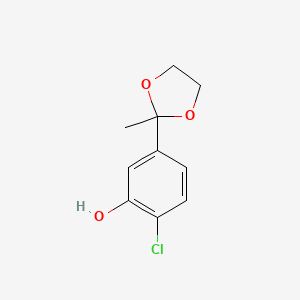
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol is a chemical compound that belongs to the class of dioxolanes. It is characterized by the presence of a chloro group, a phenol group, and a dioxolane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of a phenol derivative with a chloro-substituted dioxolane. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between the phenol and the dioxolane . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as distillation or crystallization, to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar dioxolane structure.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another dioxolane derivative with different functional groups.
1,3-Dioxolan-2-one: A cyclic carbonate with a similar dioxolane ring.
Uniqueness
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol is unique due to its specific combination of a chloro group, a phenol group, and a dioxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
92119-08-9 |
|---|---|
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
2-chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C10H11ClO3/c1-10(13-4-5-14-10)7-2-3-8(11)9(12)6-7/h2-3,6,12H,4-5H2,1H3 |
Clé InChI |
IRIFICVAFVJRHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2=CC(=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


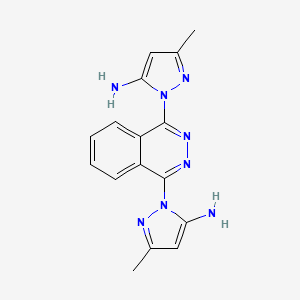
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)
![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)
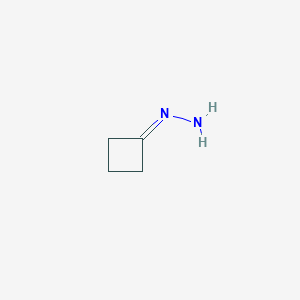
![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
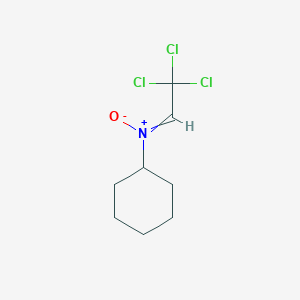
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)
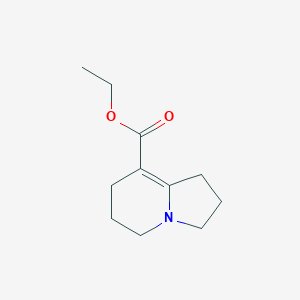
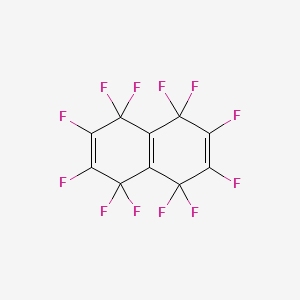

![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
